
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide, also known as BFA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BFA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 367.3 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell cycle regulation and apoptosis. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p53, a tumor suppressor protein that plays a key role in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest and apoptosis, and modulation of neuronal activity. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide is its potential use as a starting material for the synthesis of various biologically active compounds. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide is also relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. However, N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to cells and tissues.
Direcciones Futuras
There are several future directions for research involving N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide, including the development of new synthetic methods for N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide and its derivatives, the investigation of its potential therapeutic applications in cancer and neurological disorders, and the exploration of its biochemical and physiological effects. Additionally, the development of new imaging techniques using N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide as a fluorescent probe for neuronal activity could have significant implications for neuroscience research.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline and 1-naphthylacetic acid in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and medicinal chemistry. In cancer research, N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has also been studied in neuroscience for its potential use as a fluorescent probe for imaging neuronal activity. In medicinal chemistry, N-(4-bromo-2-fluorophenyl)-2-(1-naphthyl)acetamide has been used as a starting material for the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C18H13BrFNO |
|---|---|
Peso molecular |
358.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H13BrFNO/c19-14-8-9-17(16(20)11-14)21-18(22)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22) |
Clave InChI |
PFCRPQPKXNZSJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=C(C=C3)Br)F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



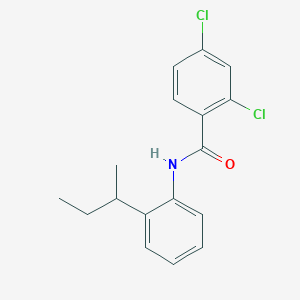

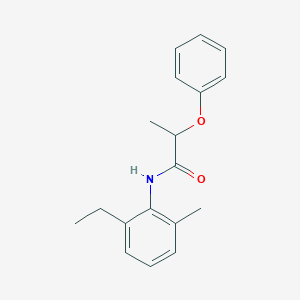
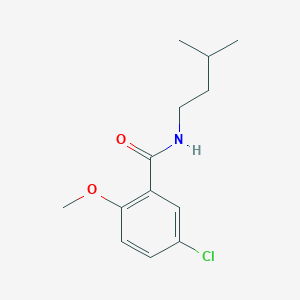

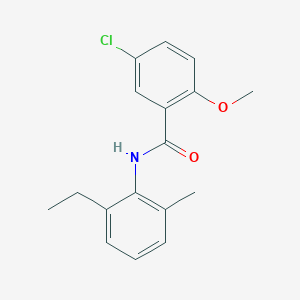



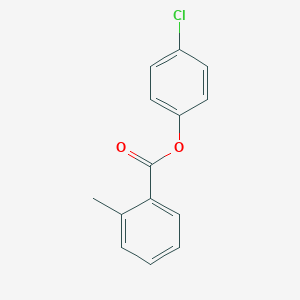
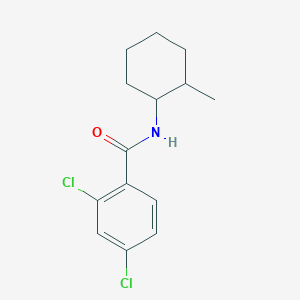
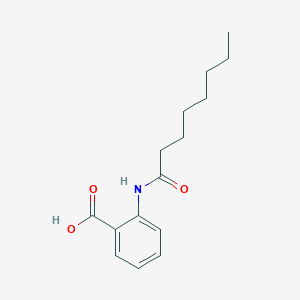
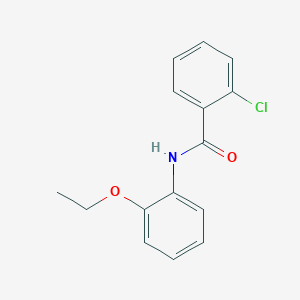
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)